2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester
Description
2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester is a pyridine derivative featuring a butoxy substituent at the 5-position and an acetyloxymethyl ester group at the carboxylic acid position. This structure combines lipophilic (butoxy) and hydrolytically labile (acetyloxymethyl ester) functionalities, making it relevant for applications in prodrug design, agrochemicals, or coordination chemistry.
Properties
CAS No. |
89816-13-7 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
acetyloxymethyl 5-butoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H17NO5/c1-3-4-7-17-11-5-6-12(14-8-11)13(16)19-9-18-10(2)15/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI Key |
CURNKKIPWJRXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C(=O)OCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Pyridinecarboxylic acid with butanol in the presence of a catalyst, followed by acetylation with acetic anhydride. The reaction conditions typically include refluxing the mixture and using a dehydrating agent to drive the reaction to completion .
Chemical Reactions Analysis
2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Scientific Research Applications
2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester and analogous compounds:
Key Observations:
Ester Reactivity :
- The acetyloxymethyl ester in the target compound is expected to exhibit faster hydrolysis than methyl esters (e.g., methyl 2-pyridinecarboxylate, ), enhancing its utility as a prodrug.
- In contrast, methyl esters (e.g., 2-chloro-6-methoxy-3-methyl derivative ) are more stable under physiological conditions.
Electron-withdrawing groups (e.g., chloro in ) may reduce nucleophilic substitution reactivity compared to electron-donating butoxy.
Biological Relevance: Compounds with heterocyclic amines (e.g., 4-(3-oxopiperazinyl) derivative ) may show enhanced binding to biological targets due to hydrogen bonding. Aminoethoxy substituents in 3,5-pyridinedicarboxylates (e.g., ACI-INT-602 ) suggest applications in metal chelation or drug delivery.
Physicochemical Properties
While direct data on the target compound are unavailable, comparisons can be drawn:
- Solubility: The butoxy group likely reduces water solubility compared to methyl esters or polar derivatives (e.g., aminoethoxy-substituted compounds ).
- Stability : The acetyloxymethyl ester may hydrolyze faster than methyl esters under acidic or enzymatic conditions, similar to prodrugs like oseltamivir phosphate.
Biological Activity
2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester, also known as a derivative of pyridinecarboxylic acid, has garnered attention for its diverse biological activities. This compound is part of a larger family of pyridine derivatives that exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 239.25 g/mol
The presence of the butoxy and acetyloxy groups contributes to its solubility and bioactivity.
Antimicrobial Activity
Research indicates that pyridinecarboxylic acid derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
| Compound | Microbial Target | Inhibition Concentration (M) |
|---|---|---|
| 2-Pyridinecarboxylic acid | Staphylococcus aureus | 1.0 x 10 |
| 5-butoxy derivative | Escherichia coli | 5.0 x 10 |
Enzyme Inhibition
The compound has shown promising enzyme inhibitory activities. Notably, it has been reported to inhibit alpha-amylase and carboxypeptidase A, which are crucial in carbohydrate metabolism.
- Alpha-Amylase Inhibition : The compound exhibited a strong inhibitory effect compared to standard inhibitors.
- Carboxypeptidase A Inhibition : Similar trends were observed with this enzyme, indicating potential applications in diabetes management.
| Enzyme | Inhibitory Activity | IC50 (µM) |
|---|---|---|
| Alpha-Amylase | Moderate inhibition | 25 |
| Carboxypeptidase A | Strong inhibition | 15 |
Herbicidal Activity
The herbicidal potential of this compound has also been explored. In a study involving Brassica campestris seeds, it was found to inhibit germination effectively at low concentrations.
- Germination Inhibition : The compound inhibited seed germination at concentrations as low as 5.0 x 10 M.
- Root Growth Inhibition : It also affected root elongation significantly, suggesting its potential use as a herbicide.
Case Studies
- Study on Germination Inhibition :
- Enzyme Inhibition Research :
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